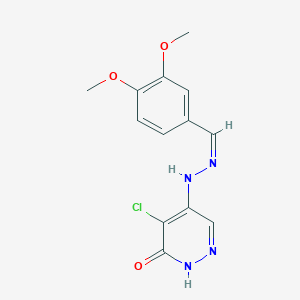

![molecular formula C15H15NO3S B188265 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid CAS No. 113995-55-4](/img/structure/B188265.png)

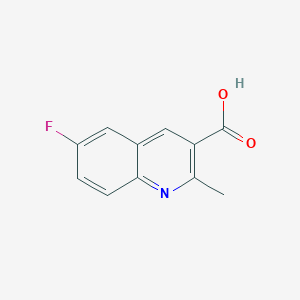

1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid

货号 B188265

CAS 编号:

113995-55-4

分子量: 289.4 g/mol

InChI 键: FARITYWNMPFIJN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“1,1,2-Trimethyl-1H-benzo[e]indole” is a synthetic compound . It is used as an indole pH fluorescent probe and can be used for intracellular pH detection and cell marking . It can also be used as a novel nanocarrier-based near-infrared optical probes for in-vivo tumor imaging .

Synthesis Analysis

The synthesis of “1,1,2-Trimethyl-1H-benzo[e]indole” involves the addition of isopropyl methyl ketone to a solution of 2-naphthylhydrazine hydrochloride in glacial acetic acid . The mixture is stirred at 20 °C and then refluxed for 6 hours. The reaction mixture is then poured onto ice and neutralized with sodium carbonate. The precipitate formed is collected by filtration .Molecular Structure Analysis

The molecular formula of “1,1,2-Trimethyl-1H-benzo[e]indole” is C15H15N . The molecular weight is 209.29 . The InChI key is WJZSZXCWMATYFX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“1,1,2-Trimethyl-1H-benzo[e]indole” is a yellow to brown crystalline powder . It has a melting point of 111-117 °C and a boiling point of 338.66°C (rough estimate) . The compound is insoluble at 20°C .安全和危害

属性

IUPAC Name |

1,1,2-trimethylbenzo[e]indole-7-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-9-15(2,3)14-12-6-5-11(20(17,18)19)8-10(12)4-7-13(14)16-9/h4-8H,1-3H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARITYWNMPFIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C3=C(C=C2)C=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600568 | |

| Record name | 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid | |

CAS RN |

113995-55-4 | |

| Record name | 1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

1,1,2-Trimethyl-1H-benz[e]indole, 100 g. was added with stirring to 500 mL of concentrated H2SO4. The mixture was heated at 180° C. for 1/2 h, cooled to 60° C. and poured onto 2 Kg ice. Cautionsly 500 ml of 50% aqueous NaOH was added. After 24 hours at room temperature the solid was filtered off, and 500 mL of saturated aqueous Na2SO4 was added. The resulting solid precipitate was collected, added to the previously filtered solid, and recrystallized from 2 L of H2O. Yield 25 g after overnight vacuum drying at 50° C. The location of the sulfo group was determined as being the 7-position by proton nuclear magnetic resonance measurements.

[Compound]

Name

ice

Quantity

2 kg

Type

reactant

Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B188182.png)

![3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B188189.png)

![Benzo[h][1,6]naphthyridine-5-carboxylic acid](/img/structure/B188190.png)

![Benzo[h][1,6]naphthyridine-5-carbaldehyde](/img/structure/B188191.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B188204.png)

![5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B188206.png)